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Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that
catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is vital in
various biological processes and they are widely used in the food, detergent, and
pharmaceutical industries[1]. The selection of an appropriate substrate is critical for accurately
measuring lipase activity. While short-chain esters can be hydrolyzed by both lipases and
esterases, long-chain fatty acid esters like p-nitrophenyl palmitate (pNPP) are more specific
substrates for true lipases[2][3].

This application note details a robust and reproducible colorimetric assay for determining lipase
activity using pNPP. The assay is based on the enzymatic hydrolysis of pNPP, which releases
p-nitrophenol (pNP), a chromogenic product. The rate of pNP formation, which is proportional
to lipase activity, can be continuously monitored by measuring the increase in absorbance at
405-415 nm[2][4]. This method is adaptable for high-throughput screening in 96-well plates,
making it highly suitable for enzyme characterization and inhibitor screening in drug
development.

Principle of the Assay

The lipase-catalyzed hydrolysis of the colorless substrate p-nitrophenyl palmitate (opNPP) yields
palmitic acid and the yellow-colored product, p-nitrophenol (pNP). The amount of pNP released
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Is quantified spectrophotometrically at 405-415 nm. The reaction rate is directly proportional to
the lipase activity under the specified assay conditions.
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Figure 1: Enzymatic reaction principle.

Experimental Protocols

This protocol is optimized for a 96-well microplate format but can be adapted for single cuvette-

based measurements.
I. Required Materials and Reagents
e Equipment:

Microplate reader capable of measuring absorbance at 405-415 nm|[2]

[¢]

Incubator or temperature-controlled plate reader (37°C)

o

o

96-well, clear, flat-bottomed microplates[2][5]

Multichannel pipette and standard laboratory pipettes

[¢]

Vortex mixer

[¢]

o

Analytical balance
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e Chemicals:

o

Porcine Pancreatic Lipase (or other lipase source)
o p-Nitrophenyl palmitate (pNPP)[3]
o Isopropanol (2-Propanol)
o Tris-HCI or Sodium Phosphate buffer[2]
o Sodium deoxycholate (SDC) or Triton X-100 (emulsifiers)[2]
o Sodium chloride (NaCl) (optional)
o Calcium chloride (CaClz) (optional)
o Dimethyl sulfoxide (DMSOQ) (for inhibitor studies)
o Oirlistat (positive control inhibitor)
II. Preparation of Solutions

Proper preparation of the substrate solution is critical due to the poor water solubility of pNPP.
Emulsifiers are necessary to create a stable substrate emulsion and prevent turbidity caused
by the released fatty acids[2].
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Reagent / Solution

Preparation Instructions

Storage

50 mM Tris-HCI Buffer (pH 8.0)

Dissolve 0.6057 g of Tris base
in 80 mL of deionized water.
Adjust pH to 8.0 with HCI.
Bring the final volume to 100

mL.

4°C

pNPP Stock Solution (20 mM)

Dissolve 75.5 mg of pNPP in
10 mL of isopropanol. Gentle
warming may be required. This
solution should be prepared

fresh.

Room Temp.

Substrate Emulsion

For 10 mL: Mix 9.0 mL of 50
mM Tris-HCI (pH 8.0)
containing 5.5 mM Sodium
Deoxycholate with 1.0 mL of
20 mM pNPP stock solution.
Vortex vigorously to create a
uniform emulsion. The final
pNPP concentration in the

reaction will be lower.

Prepare fresh daily.

Lipase Stock Solution

Prepare a 1.0 mg/mL stock
solution of lipase in cold Tris-
HCI buffer. For storage, add
10% (v/v) glycerol and store at
-20°C.[2]

-20°C

Enzyme Working Solution

Dilute the Lipase Stock
Solution with 50 mM Tris-HCI
buffer to the desired

concentration just before use.

Use immediately.

Inhibitor Stock Solution

Dissolve inhibitor (e.g.,
Orlistat) in DMSO to create a
concentrated stock (e.g., 10
mM).

-20°C
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[ll. Assay Procedure (96-Well Plate)

The following workflow outlines the steps for performing the lipase activity assay.

1. Prepare Reagents
(Buffer, pNPP, Emulsifier, Enzyme)

2. Add Reagents to Plate
- 160 pL Buffer/Emulsifier
- 20 yuL Enzyme or Inhibitor + Enzyme

3. Pre-incubate Plate
(e.g., 10 min at 37°C)

4. Initiate Reaction
Add 20 uL of pNPP Substrate Solution

5. Kinetic Measurement
Read Absorbance at 410 nm every 30s
for 5-10 minutes at 37°C

6. Data Analysis

- Determine linear rate (AAbs/min)
- Calculate enzyme activity

Click to download full resolution via product page

Figure 2: High-level experimental workflow.

o Plate Setup:

o Test Wells: Add enzyme solution.
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o Blank/Control Wells: Add buffer instead of the enzyme solution to measure the rate of
spontaneous substrate hydrolysis.

o Inhibitor Wells: Add inhibitor solution and enzyme.

o Reagent Addition:

o To each well of a 96-well plate, add 160 pL of the pre-warmed (37°C) 50 mM Tris-HCI
buffer (pH 8.0) containing the emulsifier.

o Add 20 pL of the enzyme working solution (or buffer for blank wells). For inhibitor
screening, add 10 pL of inhibitor solution and 10 pL of enzyme solution. The total volume
should be 180 pL.

e Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for inhibitor
studies to allow interaction with the enzyme[6].

« Initiate Reaction: Start the enzymatic reaction by adding 20 uL of the freshly prepared pNPP
substrate emulsion to all wells, bringing the total reaction volume to 200 uL[2][5].

e Spectrophotometric Measurement: Immediately place the plate in a microplate reader pre-
heated to 37°C. Measure the absorbance at 410 nm every 30 seconds for 5 to 10 minutes[2].

Data Presentation and Analysis
I. Calculation of Lipase Activity
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
o Calculate the Rate of Reaction (AAbs/min):
o Plot Absorbance (410 nm) vs. Time (minutes).

o Determine the slope of the linear portion of the curve for both the test sample and the
blank.

o Correct the sample rate by subtracting the blank rate: AAbs_corrected/min =
AAbs_sample/min - AAbs_blank/min.
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o Calculate Enzyme Activity:

o Use the Beer-Lambert law to calculate the activity in Units/mL. One unit (U) is defined as
the amount of enzyme that releases 1 pmol of p-nitrophenol per minute under the
specified assay conditions[1][7].

Formula: Activity (U/mL) = (AAbs_corrected/min * V_total) / (€ * | * V_enzyme)
Where:

o AAbs_corrected/min: The rate of absorbance increase per minute.

o V_total: Total reaction volume in mL (e.g., 0.2 mL).

o &: Molar extinction coefficient of p-nitrophenol. A typical value is ~15,000 M~cm~1 at pH
8.0, but should be determined empirically under the exact assay conditions.

o |: Path length in cm. For a 96-well plate, this depends on the volume and plate type; it can
be calculated or provided by the instrument manufacturer. For a 200 pL volume, it is often
~0.5-0.6 cm. For cuvettes, it is typically 1 cm.

o V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.02 mL).
[I. Summary of Quantitative Data

The following table summarizes typical conditions and parameters for the pNPP lipase assay,
compiled from various protocols.
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Parameter

Recommended Value /
Range

Notes | Reference

Substrate

p-Nitrophenyl Palmitate
(PNPP)

Specific for true lipases over

esterases.[2]

Buffer System

50 mM Sodium Phosphate or
Tris-HCI

Tris-HCI (pH 9.0) and Sodium
Phosphate (pH 8.0) show high
activity.[2][8]

Optimal activity is often

observed between pH 8.0 and

pH 7.5-9.0 9.0.[2] High pH (>9.0) can
cause spontaneous substrate
hydrolysis.[8]
37°C is commonly used for
Temperature 25°C - 45°C enzymes from mammalian

sources.[5][9]

pNPP Concentration

200 pM - 1.5 mM

Final concentration in the

assay.[1][2]

5 mM Sodium Deoxycholate

SDC was found to maintain

homogeneity and enhance

Emulsifier (SDC) or 0.2-0.5% Triton X- ) L )
100 lipase activity.[2] Triton X-100
is also widely used.[7][10]
Used to dissolve pNPP stock.
Co-solvents Isopropanol, Acetonitrile Final concentration should be

low.[1]

Additives (Optional)

5 mM NacCl, 1 mM CacClz

Can enhance the rate of

hydrolysis for some lipases.[2]

Wavelength (A)

405 - 415 nm

Corresponds to the
absorbance maximum of the p-

nitrophenolate ion.[2]

Reaction Stop Method

Chilled Ethanol:Acetone (1:1)
or SDS/EDTA

For single time-point assays,
these can be used to stop the
reaction.[3]
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[ll. Assay Considerations and Troubleshooting

o Turbidity: The primary challenge in this assay is the insolubility of the pNPP substrate and
the palmitic acid product.[2][10] Using an effective emulsifier like sodium deoxycholate or
Triton X-100 is essential to maintain a clear reaction mixture for accurate spectrophotometric
readings.[2]

o Organic Solvents: When screening inhibitors dissolved in solvents like DMSO, ensure the
final solvent concentration is consistent across all wells and does not exceed a level that
inhibits the enzyme (typically <5%). Porcine pancreatic lipase has been shown to tolerate co-
solvents like DMSO, EtOH, and MeOH up to 30% (v/v) in some cases.[2]

e Linear Range: Ensure that the rate of reaction is measured within the linear range of both the
enzyme concentration and the substrate conversion. If the absorbance increases too rapidly,
dilute the enzyme sample.

e Spontaneous Hydrolysis: At pH values above 9.0, pNPP can undergo spontaneous
hydrolysis, leading to a high background signal. Always include a no-enzyme blank to correct
for this.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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